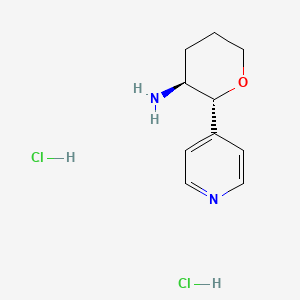
(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is a chemical compound that belongs to the class of oxan-amine derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxan-amine structure, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a substitution reaction, where a suitable pyridine derivative reacts with the oxan intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-amine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme interactions or cellular processes.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(pyridin-3-yl)oxan-3-amine dihydrochloride
- (2R,3S)-2-(pyridin-2-yl)oxan-3-amine dihydrochloride
- (2R,3S)-2-(pyridin-4-yl)oxan-4-amine dihydrochloride
Uniqueness
(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
(2R,3S)-2-pyridin-4-yloxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H/t9-,10+;;/m0../s1 |
InChI Key |
DUAMXDRVMQBWPF-JXGSBULDSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)N.Cl.Cl |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















